N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Lipophilic ligand efficiency Physicochemical SAR Drug-likeness

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic small molecule belonging to the 4-phenylcoumarin acetamide class, characterized by a 2‑oxo‑4‑phenyl‑2H‑chromen core linked via an ether bridge to an N‑(2‑chlorobenzyl)acetamide side chain. This scaffold is known for its capacity to engage protease active sites, particularly viral 3C proteases, through hydrogen‑bonding interactions at the oxo‑coumarin moiety.

Molecular Formula C24H18ClNO4
Molecular Weight 419.9 g/mol
Cat. No. B12170145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
Molecular FormulaC24H18ClNO4
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CC=C4Cl
InChIInChI=1S/C24H18ClNO4/c25-21-9-5-4-8-17(21)14-26-23(27)15-29-18-10-11-19-20(16-6-2-1-3-7-16)13-24(28)30-22(19)12-18/h1-13H,14-15H2,(H,26,27)
InChIKeyYLWHSRUWEDQASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide: A Specialized 4-Phenylcoumarin Acetamide for Targeted Probe Discovery


N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic small molecule belonging to the 4-phenylcoumarin acetamide class, characterized by a 2‑oxo‑4‑phenyl‑2H‑chromen core linked via an ether bridge to an N‑(2‑chlorobenzyl)acetamide side chain. This scaffold is known for its capacity to engage protease active sites, particularly viral 3C proteases, through hydrogen‑bonding interactions at the oxo‑coumarin moiety [1]. The compound serves as a versatile intermediate for generating structurally diverse coumarin‑heterocycle conjugates with tailored biological profiles [2].

Critical Selectivity Determinants in N-(2-Chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide: Why In-Class Switching Is Not Straightforward


The 4-phenylcoumarin acetamide family exhibits steep structure‑activity relationships (SAR) where seemingly minor modifications to the N‑aryl/alkyl substituent drastically alter target engagement, selectivity, and potency. For example, within a series of 4‑phenylcoumarin derivatives evaluated against hepatitis A virus (HAV) 3C protease, shifting from an ethylthiosemicarbazide side chain to a Schiff base moiety resulted in a >30‑fold change in inhibitory constant (Ki) [1]. Consequently, procuring N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide specifically, rather than a generic 4‑phenylcoumarin acetamide, is essential to preserve a particular hydrogen‑bond donor/acceptor profile conferred by the 2‑chlorobenzylamide tail—a feature that cannot be replicated by simple N‑phenyl or N‑benzyl analogs [2].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide


Predicted Lipophilic Ligand Efficiency vs. Closest Amide Analogs

The N‑(2‑chlorobenzyl) substituent imparts a calculated LogD₇.₄ of approximately 3.5–4.5, based on the experimental LogD of 4.58 for the closely related N‑(2‑chlorophenyl) analog [1]. This represents a >1.5‑log unit increase in lipophilicity versus the unsubstituted acetamide (2‑[(2‑oxo‑4‑phenyl‑2H‑chromen‑7‑yl)oxy]acetamide; LogD₇.₄ = 1.73 [2]), indicating significantly enhanced membrane permeability potential that may favor intracellular target engagement. The ortho‑chloro substitution further distinguishes the compound from N‑benzyl and N‑phenyl analogs by reducing the number of free rotatable bonds while increasing halogen‑bond donor capacity.

Lipophilic ligand efficiency Physicochemical SAR Drug-likeness

Topological Polar Surface Area Differentiation from Standard Coumarin Probes

The target compound exhibits a predicted topological polar surface area (TPSA) of approximately 73–78 Ų, based on the 78.62 Ų TPSA of the core acetamide scaffold [1] and the slightly lower 64.63 Ų measured for the N‑(2‑chlorophenyl) analog [2]. This positions the compound in a favorable range for blood‑brain barrier (BBB) penetration (typical CNS drug TPSA < 90 Ų), whereas many coumarin‑based probes such as 7ACC2 (a carboxycoumarin MCT1 inhibitor) exceed 100 Ų TPSA due to their additional carboxylate functionality, effectively precluding CNS applications.

Blood-brain barrier penetration CNS drug design Polar surface area

Halogen-Bond Donor Capacity vs. Non-Halogenated Benzyl Analogs

The ortho‑chlorine atom on the benzyl ring introduces a σ‑hole that can act as a halogen‑bond donor, a feature absent in the N‑benzyl‑2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide analog . Quantitative electrostatic potential calculations for halogenated vs. non‑halogenated benzylamides demonstrate that the C‑Cl σ‑hole can contribute an additional −1.5 to −3.0 kcal/mol in binding free energy when engaging a complementary Lewis base (e.g., backbone carbonyl oxygen of a target protein) [1]. This orthogonal interaction, which cannot be provided by methyl, methoxy, or unsubstituted benzyl analogs, offers a distinct molecular recognition handle that may enhance binding selectivity for targets possessing a suitably positioned hydrogen‑bond acceptor.

Halogen bonding Molecular recognition Target selectivity

Synthetic Versatility Index: Derivatization Potential vs. Ester Precursor

Unlike the ethyl ester precursor (ethyl 2‑(2‑oxo‑4‑phenyl‑2H‑chromen‑7‑yloxy)acetate) which requires saponification and coupling steps to access amide diversity [1], the pre‑formed N‑(2‑chlorobenzyl)amide offers a direct scaffold for late‑stage functionalization at the coumarin C‑6 or C‑8 positions, or for further N‑alkylation/arylation. Published synthetic routes demonstrate that ethyl 2‑(2‑oxo‑4‑phenyl‑2H‑chromen‑7‑yloxy)acetate can be converted into heterocyclic conjugates in 3–5 synthetic steps with overall yields of 45–78% [2]. The target compound bypasses the initial hydrolysis/activation sequence, theoretically reducing the synthetic burden by at least 2 steps when the desired N‑(2‑chlorobenzyl)amide is the intended endpoint, thereby improving atom economy and reducing procurement lead time for focused library synthesis.

Medicinal chemistry Library synthesis Late-stage functionalization

Class-Level Antiviral Protease Inhibition vs. Unsubstituted Acetamide

While direct data for this compound are not yet reported, the 4‑phenylcoumarin chemotype to which it belongs has demonstrated potent inhibition of HAV 3C protease (Ki = 0.104–1.903 µM for the most active derivatives) and HRV 3C protease (IC₅₀ = 4.13–16.10 µM) [1]. The critical structural determinant for this activity is the 2‑oxo‑4‑phenyl‑2H‑chromen core, which is fully retained in the target compound. By contrast, simple coumarins lacking the 4‑phenyl substituent (e.g., 7‑hydroxycoumarin) show no measurable 3C protease inhibition, underscoring the essential role of the 4‑phenyl group [2]. The N‑(2‑chlorobenzyl)amide extension may further modulate potency and selectivity relative to the reported hydrazide and Schiff base derivatives, but experimental confirmation is required.

Antiviral 3C protease Enterovirus

Mitochondrial Transcription Inhibition Potential: Patent-Disclosed Scaffold vs. In-Class Alternatives

Patent WO2022233782A1 explicitly claims a genus of 2‑oxo‑4‑phenyl‑2H‑chromen derivatives, encompassing the target compound's core scaffold, as inhibitors of mitochondrial transcription for cancer treatment [1]. This patent disclosure provides a legally documented rationale for selecting this specific chemotype over other coumarin classes (e.g., 3‑acetylaminocoumarins or 7‑hydroxy‑4‑methylcoumarins) that lack such IP‑backed therapeutic application. The N‑(2‑chlorobenzyl)amide exemplifies one of the preferred substitution patterns within the claimed genus, whereas simpler 4‑phenylcoumarin analogs (e.g., the unsubstituted acetamide or ethyl ester) are merely synthetic intermediates without direct therapeutic use claims.

Mitochondrial transcription Cancer therapeutics Target validation

High-Impact Research and Procurement Scenarios for N-(2-Chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide


Focused SAR Exploration of 3C Protease Inhibitors for Enteroviral Infections

Research groups investigating non‑peptidomimetic inhibitors of picornavirus 3C proteases can deploy this compound as a structurally validated starting point. The 4‑phenylcoumarin core has demonstrated sub‑micromolar Ki against HAV 3C protease [1], and the N‑(2‑chlorobenzyl)amide side chain provides a distinct vector for probing the S1′ pocket—a region not explored by previously reported hydrazide derivatives. Synthetically, the compound's amide functionality allows direct diversification at the coumarin C‑6/C‑8 positions without disturbing the pharmacophoric amide group [2], enabling rapid parallel synthesis of focused libraries for SAR studies.

Chemical Probe Development for Mitochondrial Transcription Inhibition in Oncology

The compound's inclusion within the WO2022233782A1 patent genus positions it as a candidate for target validation studies in mitochondrial transcription‑dependent cancers (e.g., head and neck, brain tumors) [1]. Its predicted favorable BBB penetration profile (TPSA < 80 Ų, LogD₇.₄ ~3.5–4.5) further supports its utility in glioblastoma models, where mitochondrial vulnerabilities are therapeutically relevant. Procurement of the pre‑formed amide eliminates the need for custom synthesis of the key intermediate, accelerating hit‑to‑lead timelines.

Halogen‑Bond‑Guided Selectivity Optimization Against Kinase or Protease Paralogs

Structural biology groups seeking to exploit halogen‑bonding interactions for paralog selectivity can utilize the ortho‑chloro substituent as a rational design element. The σ‑hole on the chlorine atom offers a directional, electrostatic interaction that can be computationally modeled and experimentally validated against crystallographic data [1]. This feature is absent in the N‑benzyl analog, making the target compound the preferred choice for testing halogen‑bond‑driven selectivity hypotheses in biochemical or biophysical assays.

Late‑Stage Functionalization Platform for Coumarin‑Heterocycle Conjugate Libraries

Medicinal chemistry core facilities can employ this compound as a late‑stage diversification scaffold, bypassing the 2‑step hydrolysis‑coupling sequence required when starting from the ethyl ester precursor [1]. The intact N‑(2‑chlorobenzyl)amide allows chemists to immediately pursue electrophilic aromatic substitution, cross‑coupling, or Mannich reactions at the coumarin ring, significantly compressing library synthesis timelines and reducing overall cost per analog.

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